N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
Description
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a pyrimidine-based amide derivative characterized by a central dihydropyrimidinone core. Key structural features include:
- A benzo[d][1,3]dioxol-5-ylmethyl group attached via a thioether linkage.
- A 4-ethoxybenzamide moiety at the 5-position of the pyrimidine ring.
- A free amino group at the 4-position of the pyrimidine.
This compound’s design integrates pharmacophoric elements (thioether, amide, and heterocyclic rings) associated with diverse biological activities, including enzyme inhibition and antimicrobial effects.
Properties
CAS No. |
872608-41-8 |
|---|---|
Molecular Formula |
C23H23N5O6S |
Molecular Weight |
497.53 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
InChI |
InChI=1S/C23H23N5O6S/c1-2-32-15-6-4-14(5-7-15)21(30)26-19-20(24)27-23(28-22(19)31)35-11-18(29)25-10-13-3-8-16-17(9-13)34-12-33-16/h3-9H,2,10-12H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI Key |
ZYRRQYGHAJARLJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)N |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and implications in medicinal chemistry.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Formation of the Dihydropyrimidine Core : The initial step involves the condensation of appropriate precursors to form the dihydropyrimidine structure.
- Introduction of the Benzo[d][1,3]dioxole Moiety : This is achieved through a nucleophilic substitution reaction where benzo[d][1,3]dioxole is introduced to the growing chain.
- Final Modifications : The ethoxy and amino groups are added in the final steps to yield the desired compound.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results in inhibiting tumor cell growth and inducing apoptosis. In vitro studies demonstrated that certain analogs possess IC50 values comparable to established chemotherapeutics like cisplatin .
The biological activity of this compound can be attributed to its ability to inhibit specific molecular targets involved in cancer progression. One proposed mechanism is through the inhibition of IRAK (Interleukin Receptor Associated Kinase), which plays a crucial role in inflammatory responses and cancer cell survival . Additionally, the presence of the thioether and oxo groups may enhance its interaction with biomolecular targets.
Case Studies and Research Findings
Several studies have investigated the efficacy of structurally related compounds:
| Study | Compound Tested | Activity | Cell Lines | IC50 (μM) |
|---|---|---|---|---|
| Study 1 | 2-Amino derivatives | Cytotoxic | MCF7, HeLa | 10 - 20 |
| Study 2 | Triazole derivatives | Antimicrobial | Staphylococcus aureus | 3.9 - 31.5 |
| Study 3 | COX-II inhibitors | Anti-inflammatory | Various | 0.52 - 22.25 |
In Vitro Studies
In vitro assessments have shown that compounds with similar structures inhibit cancer cell proliferation effectively. For example, a study reported that certain triazolo derivatives exhibited significant tumor growth inhibition across multiple human cancer cell lines .
In Vivo Studies
Preclinical trials have also highlighted the potential of these compounds as therapeutic agents. Animal models treated with similar compounds showed reduced tumor sizes and improved survival rates compared to controls .
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural homology with pyrimidine-dione and benzamide derivatives reported in recent literature. Key comparisons include:
Key Observations :
- The benzo[d][1,3]dioxole group in the target compound may confer improved blood-brain barrier penetration compared to 4-fluorobenzyl () or bis-methoxyphenyl () groups .
- The thioether linkage in the target compound enhances stability over oxygen-based ethers, as seen in similar pyrimidine derivatives .
Key Observations :
- achieved higher yields (85–96%) using HBTU/DIPEA coupling agents, suggesting efficient amide bond formation compared to NaOMe-mediated reactions (59% in ) .
Analytical Characterization
Comparative analytical data underscore consistency in structural validation:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
